molecular formula C20H19FN4 B2469585 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine CAS No. 929857-28-3

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B2469585
CAS No.: 929857-28-3
M. Wt: 334.398
InChI Key: LMTLICNXDMMUHM-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a benzimidazole ring, a fluorobenzyl group, and a dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The next step involves the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. Finally, the dimethylpyrrole moiety is introduced via a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole or pyrrole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to specific sites on proteins, while the fluorobenzyl and dimethylpyrrole groups can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-N-(4-fluorobenzyl)acetamide
  • N-{[3-(1H-Benzimidazol-2-yl)-4-methylphenyl]carbamothioyl}-4-[(4-fluorobenzyl)oxy]benzamide
  • 2-(1H-Benzimidazol-2-yl)-3-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}acrylonitrile

Uniqueness

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance its lipophilicity and membrane permeability, while the dimethylpyrrole moiety can influence its electronic properties and reactivity.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4/c1-12-13(2)25(11-14-7-9-15(21)10-8-14)19(22)18(12)20-23-16-5-3-4-6-17(16)24-20/h3-10H,11,22H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTLICNXDMMUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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